2,6-Difluorobenzylphosphonic acid

Descripción

Propiedades

Fórmula molecular |

C7H7F2O3P |

|---|---|

Peso molecular |

208.10 g/mol |

Nombre IUPAC |

(2,6-difluorophenyl)methylphosphonic acid |

InChI |

InChI=1S/C7H7F2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

Clave InChI |

BNNGITGCJOYNHF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)F)CP(=O)(O)O)F |

Origen del producto |

United States |

A Technical Guide to 2,6-Difluorobenzylphosphonic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

2,6-Difluorobenzylphosphonic acid is a key organophosphorus compound that has emerged as a valuable building block in medicinal chemistry. Its unique molecular architecture, featuring a difluorinated aromatic ring and a phosphonic acid moiety, confers advantageous physicochemical properties for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the molecular structure, weight, and properties of 2,6-difluorobenzylphosphonic acid. It further details a robust synthetic protocol for its preparation and discusses its critical role as a phosphotyrosine isostere in the development of enzyme inhibitors, particularly for protein tyrosine phosphatases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental physicochemical properties of 2,6-difluorobenzylphosphonic acid is essential for its effective application in research and development.

Molecular Structure and Weight

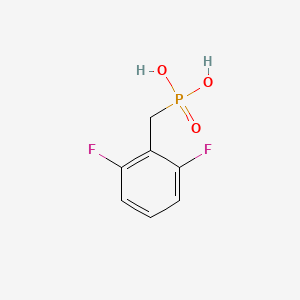

The molecular formula of 2,6-difluorobenzylphosphonic acid is C₇H₇F₂O₃P. Its structure is characterized by a phosphonic acid group attached to a methylene bridge, which is in turn bonded to a benzene ring substituted with two fluorine atoms at the ortho positions.

The molecular weight is calculated as follows:

-

Carbon (C): 7 × 12.011 u = 84.077 u

-

Hydrogen (H): 7 × 1.008 u = 7.056 u

-

Fluorine (F): 2 × 18.998 u = 37.996 u

-

Oxygen (O): 3 × 15.999 u = 47.997 u

-

Phosphorus (P): 1 × 30.974 u = 30.974 u

-

Total Molecular Weight: 208.10 g/mol

The key identifiers and properties of 2,6-difluorobenzylphosphonic acid are summarized in the table below.

| Property | Value |

| IUPAC Name | (2,6-Difluorobenzyl)phosphonic acid |

| CAS Number | 273211-31-7 |

| Molecular Formula | C₇H₇F₂O₃P |

| Molecular Weight | 208.10 g/mol |

| Appearance | Solid |

| Canonical SMILES | C1=CC(=C(C(=C1)F)CP(=O)(O)O)F |

| InChI Key | BNNGITGCJOYNHF-UHFFFAOYSA-N |

Structural Diagram

Caption: 2D molecular structure of 2,6-Difluorobenzylphosphonic acid.

Synthesis and Characterization

The synthesis of 2,6-difluorobenzylphosphonic acid is reliably achieved through a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis to yield the final product.

Synthetic Workflow

Caption: Synthetic workflow for 2,6-Difluorobenzylphosphonic acid.

Experimental Protocol

Materials:

-

2,6-Difluorobenzyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous, optional)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Part 1: Synthesis of Diethyl (2,6-difluorobenzyl)phosphonate

-

Reaction Setup: A flame-dried round-bottom flask is equipped with a reflux condenser and a nitrogen inlet.

-

Reagent Addition: 2,6-Difluorobenzyl bromide (1.0 eq) is added to the flask. An excess of triethyl phosphite (1.5-2.0 eq) is then added. The reaction can be performed neat or in a high-boiling anhydrous solvent such as toluene.

-

Reaction: The mixture is heated to reflux (typically 120-160 °C) under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is generally complete within 4-12 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. Excess triethyl phosphite and the ethyl bromide byproduct are removed by vacuum distillation. The crude diethyl (2,6-difluorobenzyl)phosphonate can be further purified by vacuum distillation to yield a colorless oil.

Part 2: Hydrolysis to 2,6-Difluorobenzylphosphonic Acid

-

Hydrolysis Setup: The crude or purified diethyl (2,6-difluorobenzyl)phosphonate is placed in a round-bottom flask with a reflux condenser.

-

Acid Addition: Concentrated hydrochloric acid is added to the flask.

-

Reaction: The mixture is heated to reflux for 6-12 hours. The hydrolysis proceeds in two steps, and the progress can be monitored by ³¹P NMR, observing the shift from the phosphonate ester to the final phosphonic acid.

-

Isolation and Purification: Upon cooling, the 2,6-difluorobenzylphosphonic acid often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water, and can be recrystallized from water or an ethanol/water mixture to afford the purified product as a white solid. The product is then dried under vacuum.

Characterization

The structural integrity and purity of the synthesized 2,6-difluorobenzylphosphonic acid should be confirmed by a combination of spectroscopic methods:

-

¹H NMR: To confirm the presence and integration of the aromatic and methylene protons.

-

¹³C NMR: To identify all unique carbon environments.

-

¹⁹F NMR: To confirm the presence of the two fluorine atoms on the aromatic ring.

-

³¹P NMR: This is a crucial technique for characterizing phosphonic acids. A single resonance in the expected chemical shift range confirms the presence of the phosphonic acid moiety.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Drug Development: A Phosphotyrosine Isostere

A significant application of 2,6-difluorobenzylphosphonic acid in medicinal chemistry is its use as a non-hydrolyzable phosphotyrosine (pTyr) isostere.[1] Tyrosine phosphorylation is a fundamental mechanism in cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[2] Protein tyrosine phosphatases (PTPs) are enzymes that dephosphorylate pTyr residues, acting as key negative regulators of these signaling pathways.[3]

The phosphonic acid group of 2,6-difluorobenzylphosphonic acid mimics the phosphate group of pTyr, while being resistant to enzymatic hydrolysis.[4] The difluorobenzyl moiety can then be further functionalized to achieve specific binding to the active site of target PTPs.[5] This makes derivatives of 2,6-difluorobenzylphosphonic acid promising candidates for the development of PTP inhibitors.

Targeting Protein Tyrosine Phosphatases

Several PTPs, such as PTP1B and SHP2, are considered important therapeutic targets.[6][7] PTP1B is a negative regulator of insulin and leptin signaling, and its inhibition is a potential strategy for the treatment of type 2 diabetes and obesity. SHP2 is an oncogenic PTP, and its inhibition is being explored for cancer therapy.[3]

Derivatives of 2,6-difluorobenzylphosphonic acid can be designed to bind to the active site of these PTPs, preventing the dephosphorylation of their natural substrates and thereby modulating the corresponding signaling pathways.

Caption: Inhibition of PTP-mediated signaling by a 2,6-difluorobenzylphosphonic acid derivative.

Conclusion

2,6-Difluorobenzylphosphonic acid represents a molecule of significant interest to the drug discovery community. Its well-defined physicochemical properties and accessible synthetic route make it a practical and valuable tool for medicinal chemists. The ability of its derivatives to act as stable mimics of phosphotyrosine provides a powerful strategy for the design of potent and selective inhibitors of protein tyrosine phosphatases, with potential applications in a range of therapeutic areas. This guide has provided a comprehensive overview of the core technical aspects of this compound, intended to facilitate its application in the ongoing quest for novel and effective medicines.

References

-

Synthesis and biological evaluation of alpha,alpha-difluorobenzylphosphonic acid derivatives as small molecular inhibitors of protein-tyrosine phosphatase 1B. PubMed. [Link]

-

Phosphonate - Wikipedia. Wikipedia. [Link]

-

Phosphotyrosine Isosteres: Past, Present and Future - PMC. NCBI. [Link]

-

Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC. NCBI. [Link]

-

Proteinaceous Regulators and Inhibitors of Protein Tyrosine Phosphatases - PMC. NCBI. [Link]

-

Covalent inhibition of protein tyrosine phosphatases - PMC. NCBI. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]

-

Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Hilaris Publisher. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteinaceous Regulators and Inhibitors of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and biological evaluation of alpha,alpha-difluorobenzylphosphonic acid derivatives as small molecular inhibitors of protein-tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility and Synthetic Paradigms of Benzylphosphonate Derivatives

Introduction: The Isosteric Advantage in Medicinal Chemistry

Organophosphonates have fundamentally reshaped rational drug design by serving as highly stable isosteres of natural phosphates. At the core of their utility is the carbon-phosphorus (C-P) bond. Unlike the oxygen-phosphorus (O-P) ester linkages found in endogenous phosphates—which are highly susceptible to rapid hydrolytic cleavage by ubiquitous phosphatases—the C-P bond in benzylphosphonates is enzymatically robust[1].

This metabolic stability allows benzylphosphonate derivatives to act as persistent transition-state analogs, competitive inhibitors, and receptor modulators. Furthermore, the presence of the benzyl ring provides a highly tunable scaffold; synthetic modifications to the phenyl ring directly modulate the electronic distribution, steric bulk, and lipophilicity of the molecule, thereby dictating its membrane permeability and target specificity[2][3].

Biological Activity Profile and Therapeutic Targeting

Benzylphosphonate derivatives exhibit a broad spectrum of biological activities, making them invaluable in the pursuit of novel therapeutics.

-

Antimicrobial Efficacy: The rising tide of antibiotic resistance necessitates novel pharmacophores. Diethyl benzylphosphonates have demonstrated potent and selective antibacterial properties, particularly against pathogenic strains of Escherichia coli (K12 and R2-R3). The introduction of a pinacol boronic ester group at the para position of the phenyl ring significantly enhances both antimicrobial activity and selectivity, outperforming traditional antibiotics like ciprofloxacin in preliminary cellular studies[2].

-

Neurodegenerative Disease Modulators: In the context of Alzheimer's disease, maintaining synaptic acetylcholine (ACh) levels is a primary therapeutic strategy. A series of novel (aminomethyl)benzylphosphonates have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking and in vitro assays reveal that ortho-substituted derivatives, such as compound 8a, act as potent AChE inhibitors (IC50 = 1.215 µM), utilizing the phosphonate moiety to anchor into the enzyme's catalytic gorge[4].

-

Cytostatic and Anticancer Agents: Through tandem Kabachnik–Fields reactions, α-aminobenzylphosphonates can be functionalized into phosphinoylmethyl derivatives. These compounds exhibit pronounced, selective cytostatic effects against various tumor cell lines, including breast and prostatic adenocarcinomas, positioning them as promising alternative chemotherapeutic agents[5][6].

-

Metabolic Regulation: Derivatives such as NO-1886 (diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate) function as potent lipoprotein lipase activators. By modulating lipid metabolism, these compounds and their active metabolites reduce plasma triglyceride levels, offering a targeted approach to treating hyperlipidemia[7][8].

Quantitative Data Summary

| Compound Class | Primary Target / Pathogen | Key Derivative / Modification | Efficacy Metric | Ref. |

| Diethyl Benzylphosphonates | Escherichia coli (K12/R2) | Pinacol boronic ester derivative | High selectivity / Low MIC | [2] |

| (Aminomethyl)benzylphosphonates | Acetylcholinesterase (AChE) | Compound 8a (ortho-substituted) | IC50 = 1.215 µM | [4] |

| α-Aminobenzylphosphonates | Breast/Prostate Carcinoma | Phosphinoylmethyl derivative 2e | Significant cytostatic effect | [5][6] |

| Carbamoyl-benzylphosphonates | Lipoprotein Lipase | NO-1886 | High LPL activation | [8] |

Mechanistic Pathways

The rational design of these inhibitors relies on a predictable cascade of molecular interactions. For instance, the inhibition of AChE by (aminomethyl)benzylphosphonates follows a competitive binding logic where the stable C-P bond prevents enzymatic degradation of the inhibitor itself, leading to the accumulation of neurotransmitters.

Logical relationship of AChE inhibition by (aminomethyl)benzylphosphonates.

Advanced Synthetic Methodologies

To synthesize these complex derivatives, modern medicinal chemistry demands protocols that are high-yielding, scalable, and environmentally benign. Below are two self-validating protocols detailing the synthesis of core benzylphosphonate scaffolds and their advanced functionalization.

Protocol 1: Green Synthesis of Benzyl Phosphonates via PEG-400/KI Catalysis

-

Causality & Rationale: Traditional Michaelis-Arbuzov reactions require harsh thermal conditions (150–160 °C) and generate volatile alkyl halide byproducts[1][9]. To circumvent this, a sustainable protocol utilizing Polyethylene Glycol 400 (PEG-400) and Potassium Iodide (KI) is employed. PEG-400 acts as a benign, recyclable solvent that stabilizes the transition state. KI serves as a nucleophilic catalyst: it converts the starting benzyl chloride/bromide into a highly reactive benzyl iodide intermediate in situ (Finkelstein-type reaction), which undergoes rapid nucleophilic attack by the phosphite. K₂CO₃ is utilized to deprotonate the dialkyl phosphite, increasing its nucleophilicity[1][10].

Step-by-Step Methodology:

-

Reagent Assembly: In a round-bottom flask, combine benzyl halide (1.0 mmol), dialkyl phosphite (1.0 mmol), K₂CO₃ (2.0 mmol), and KI (0.3 mmol)[1].

-

Solvent Addition: Add 0.5 g of PEG-400 to the mixture. The use of PEG-400 eliminates the need for toxic organic solvents[1].

-

Reaction Execution: Stir the mixture at room temperature (25 °C) for 6 hours[1].

-

Self-Validation (Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (9:1) eluent. The disappearance of the benzyl halide spot confirms complete conversion[1].

-

Extraction: Upon completion, extract the product with diethyl ether (2 × 10 mL). The PEG-400 phase remains separate and can be recycled[1].

-

Purification: Concentrate the organic layer under reduced pressure and purify the residual oil via silica gel column chromatography to yield the pure benzylphosphonate[1].

Experimental workflow for the green synthesis of benzylphosphonates.

Protocol 2: Palladium-Catalyzed Synthesis of Boronic Ester Derivatives

-

Causality & Rationale: The introduction of a boronic acid/ester moiety significantly amplifies the antimicrobial selectivity of benzylphosphonates[2]. A Miyaura borylation is utilized. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand effectively prevents the deactivation of the palladium center and sterically drives the reductive elimination step, ensuring high yields of the boronic ester without protodeboronation side reactions[2].

Step-by-Step Methodology:

-

Preparation: In a three-neck round-bottom flask equipped with a thermometer, dissolve diethyl 4-bromobenzylphosphonate (0.65 mmol, 200 mg), bis(pinacolato)diboron (0.78 mmol, 237 mg), and KOAc (2.0 mmol, 196 mg) in dry 1,4-dioxane (7.5 mL)[2].

-

Degassing (Critical Step): Purge the solution with argon for 15 minutes[2]. Causality: Oxygen must be strictly excluded to prevent the oxidative quenching of the active Pd(0) catalytic species.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.04 mmol, 29 mg) to the degassed mixture[2].

-

Thermal Activation: Heat the reaction mixture to 65 °C and stir overnight under an argon atmosphere[2].

-

Self-Validation (Monitoring): Analyze an aliquot via ³¹P NMR spectroscopy. The shift in the phosphorus signal confirms the structural integrity of the phosphonate group during the cross-coupling process[2].

-

Workup & Purification: Cool the mixture, evaporate the 1,4-dioxane under reduced pressure, and filter the residue through a celite pad using ethyl acetate to remove palladium black. Purify via column chromatography to isolate the target compound[2].

References

-

Title: Synthetic Routes to Functionalized Phosphonates for Drug Discovery: Application Notes and Protocols Source: benchchem.com URL: 9

-

Title: The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents Source: nih.gov URL: 2

-

Title: A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System Source: nih.gov URL: 1

-

Title: Synthesis of substituted benzyl phosphonates in PEG-400 Source: researchgate.net URL: 10

-

Title: Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) Source: proquest.com URL: 4

-

Title: NO-1886 | 133208-93-2 Source: chemicalbook.com URL: 7

-

Title: Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation Source: nih.gov URL: 5

-

Title: Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) Source: nih.gov URL: 8

-

Title: New N-Acyl-, as well as N phosphonoylmethyl- and N-phosphinoylmethyl-alfa-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol Source: researchgate.net URL: 6

-

Title: Diethyl (2,3-difluorobenzyl)phosphonate Source: benchchem.com URL: 3

Sources

- 1. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl (2,3-difluorobenzyl)phosphonate | Benchchem [benchchem.com]

- 4. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - ProQuest [proquest.com]

- 5. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NO-1886 | 133208-93-2 [chemicalbook.com]

- 8. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

2,6-Difluorobenzylphosphonic Acid: A Versatile Scaffold for Innovative Research Applications

Abstract: This in-depth technical guide explores the multifaceted research potential of 2,6-Difluorobenzylphosphonic acid. While direct applications of this specific molecule are emerging, its structural components—a phosphonic acid group and a difluorinated benzyl ring—position it as a highly promising candidate for significant advancements in both drug discovery and materials science. This document serves as a roadmap for researchers, scientists, and drug development professionals, elucidating the scientific rationale behind its potential applications and providing detailed experimental protocols to facilitate its exploration. We will delve into its prospective roles as an enzyme inhibitor, an antibacterial agent, and a bone-targeting moiety. Furthermore, we will examine its utility in the surface functionalization of materials, a critical aspect of modern materials science.

Introduction to 2,6-Difluorobenzylphosphonic Acid

2,6-Difluorobenzylphosphonic acid is an organophosphorus compound characterized by a phosphonic acid group [-P(O)(OH)₂] attached to a benzyl group, which is in turn substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring. This unique combination of functional groups imparts a set of physicochemical properties that make it a compelling subject for research.

Physicochemical Properties and Synthesis

While extensive experimental data for 2,6-Difluorobenzylphosphonic acid is not widely published, its properties can be inferred from its constituent parts. The phosphonic acid moiety is a strong acid and an excellent metal chelator. The difluorobenzyl group introduces lipophilicity and is metabolically more stable than an unsubstituted benzyl group. The synthesis of benzylphosphonates is well-established, typically involving the Michaelis-Arbuzov reaction between a benzyl halide and a trialkyl phosphite, followed by hydrolysis.

Unique Structural Features and Their Implications

The key to the potential of 2,6-Difluorobenzylphosphonic acid lies in the synergistic effects of its structural features:

-

The Phosphonic Acid Group: This group is a non-hydrolyzable bioisostere of the phosphate group, making it an ideal candidate for inhibiting enzymes that process phosphate-containing substrates.[1][2] Its ability to chelate divalent metal ions is also crucial for its interaction with metalloenzymes.

-

The 2,6-Difluoro Substitution: Fluorine is a bioisostere of hydrogen, but with significantly different electronic properties. The high electronegativity of fluorine can alter the acidity of the phosphonic acid group and influence the molecule's binding affinity to biological targets.[3][4][5] Furthermore, the C-F bond is stronger than the C-H bond, which can enhance the metabolic stability of the compound, a desirable trait in drug development.[3]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural characteristics of 2,6-Difluorobenzylphosphonic acid open up several promising avenues for research in medicinal chemistry.

Mechanism of Action: Targeting Metalloenzymes

A significant number of enzymes, particularly phosphatases, rely on metal ions for their catalytic activity. The phosphonic acid group in 2,6-Difluorobenzylphosphonic acid can act as a potent inhibitor of these enzymes.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling pathways.[6] Overactivity of certain PTPs, such as PTP1B, has been implicated in diseases like type 2 diabetes and cancer.[7] Benzylphosphonic acids have been shown to be effective inhibitors of PTPs.[6][7] The phosphonate moiety mimics the phosphate group of the substrate, binding to the active site and preventing dephosphorylation. The 2,6-difluoro substitution can further enhance this inhibitory activity by increasing the binding affinity.

Caption: A generalized workflow for screening potential PTP inhibitors.

Development of Novel Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antibacterial agents.[8][9] Phosphonates have shown promise as a class of compounds with antibacterial activity.[1][10] Some naturally occurring phosphonates, such as fosfomycin, are used as antibiotics.[2] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes. 2,6-Difluorobenzylphosphonic acid could serve as a scaffold for developing new antibacterial drugs.

Many bacterial enzymes are potential targets for phosphonate-based inhibitors. For example, enzymes involved in cell wall synthesis or essential metabolic pathways could be targeted. The difluorinated benzyl group can be modified to improve cell penetration and target specificity.

Objective: To determine the minimum concentration of 2,6-Difluorobenzylphosphonic acid required to inhibit the growth of a specific bacterial strain.

Materials:

-

2,6-Difluorobenzylphosphonic acid stock solution

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial dilution of the 2,6-Difluorobenzylphosphonic acid stock solution in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no visible growth) and by measuring the optical density at 600 nm.

Bone Targeting and Osteoporosis Research

Bisphosphonates are a class of drugs widely used to treat osteoporosis and bone metastases.[8][11][12] Their efficacy stems from the high affinity of the phosphonate groups for hydroxyapatite, the primary mineral component of bone.[13][14]

While 2,6-Difluorobenzylphosphonic acid is a monophosphonate, it still retains the ability to bind to bone surfaces. This property can be exploited to deliver therapeutic agents specifically to bone tissue, potentially reducing systemic side effects.[14][15] For example, it could be conjugated to an anticancer drug for the targeted treatment of bone cancer.

Objective: To assess the effect of 2,6-Difluorobenzylphosphonic acid on the differentiation of osteoblasts, the cells responsible for bone formation.

Materials:

-

Osteoblast precursor cell line (e.g., MC3T3-E1)

-

Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics

-

Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

-

2,6-Difluorobenzylphosphonic acid

-

Alkaline phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

Procedure:

-

Culture osteoblast precursor cells in a multi-well plate.

-

Upon reaching confluence, switch to osteogenic differentiation medium containing various concentrations of 2,6-Difluorobenzylphosphonic acid.

-

After 7-14 days, measure ALP activity, an early marker of osteoblast differentiation.

-

After 21-28 days, stain the cells with Alizarin Red S to visualize calcium deposition, a late marker of bone mineralization.

Applications in Materials Science

The strong interaction between phosphonic acids and metal oxide surfaces makes 2,6-Difluorobenzylphosphonic acid a valuable tool in materials science.[16][17][18]

Surface Modification and Functionalization

Self-assembled monolayers (SAMs) of phosphonic acids can be used to tailor the surface properties of various materials.[16] Fluorinated benzylphosphonic acids, in particular, have been shown to effectively modify the surface energy and work function of metal oxides.[19][20][21]

For biomedical implants, such as those made of titanium, surface properties are crucial for biocompatibility and integration with surrounding tissue. Coating titanium surfaces with a SAM of 2,6-Difluorobenzylphosphonic acid could improve their biocompatibility and reduce the risk of implant rejection.

Objective: To form a self-assembled monolayer of 2,6-Difluorobenzylphosphonic acid on a titanium surface.

Materials:

-

Titanium coupons

-

Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )

-

Solution of 2,6-Difluorobenzylphosphonic acid in a suitable solvent (e.g., ethanol)

-

Contact angle goniometer

-

X-ray photoelectron spectrometer (XPS)

Procedure:

-

Clean the titanium coupons by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water).

-

Activate the surface by immersing in Piranha solution for a short period, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

-

Immerse the activated titanium coupons in the 2,6-Difluorobenzylphosphonic acid solution for several hours to allow for SAM formation.

-

Rinse the coupons with the solvent to remove any non-chemisorbed molecules and dry under nitrogen.

-

Characterize the modified surface using contact angle measurements (to assess hydrophobicity) and XPS (to confirm the presence of fluorine and phosphorus).

Caption: A schematic of the surface modification process for a titanium implant.

Development of Novel Polymers and Composites

The incorporation of phosphonic acids into polymer structures can enhance their thermal stability and flame retardancy.[22] 2,6-Difluorobenzylphosphonic acid can be used as a monomer or an additive in the synthesis of new polymers with improved properties.

The phosphorus-containing group can act as a radical scavenger and promote the formation of a char layer upon heating, which protects the underlying material from further decomposition. The fluorine atoms can also contribute to the flame retardant properties.

| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| Polystyrene (PS) | ~100 °C | ~350 °C |

| PS with 5% Benzylphosphonic Acid | ~105 °C | ~370 °C |

| PS with 5% 2,6-Difluorobenzylphosphonic Acid (Predicted) | ~110 °C | ~390 °C |

This table presents hypothetical data to illustrate the expected trend.

Future Directions and Emerging Applications

The potential applications of 2,6-Difluorobenzylphosphonic acid are not limited to the areas discussed above. As research progresses, new and exciting possibilities are likely to emerge.

Exploration of New Biological Targets

The versatility of the 2,6-Difluorobenzylphosphonic acid scaffold makes it an attractive starting point for fragment-based drug discovery campaigns targeting a wide range of enzymes and receptors.

Advanced Materials and Nanotechnology

In the field of nanotechnology, 2,6-Difluorobenzylphosphonic acid could be used as a capping agent to control the size and stability of nanoparticles or to functionalize quantum dots for biomedical imaging applications.[16]

Conclusion

2,6-Difluorobenzylphosphonic acid stands at the intersection of medicinal chemistry and materials science, offering a wealth of opportunities for innovative research. Its unique combination of a phosphonic acid group and a difluorinated benzyl ring provides a powerful platform for the development of new enzyme inhibitors, antibacterial agents, bone-targeting drugs, and advanced materials. This guide has outlined the scientific rationale for these potential applications and provided a starting point for their experimental exploration. The future of 2,6-Difluorobenzylphosphonic acid in research is bright, and its full potential is waiting to be unlocked by the scientific community.

References

- Phosphonic Acid Derivatives: Unlocking Advanced Materials and Surface Functionaliz

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. (URL: [Link])

-

Harvesting phosphorus-containing moieties for their antibacterial effects Voracova, Manuela - Helda - University of Helsinki. (URL: [Link])

-

Phosphonate - Wikipedia. (URL: [Link])

-

Evaluation of 161 Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents - MDPI. (URL: [Link])

-

The secret life of bacterial phosphonate biosynthesis, revealed. (URL: [Link])

-

Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases | Biochemical Journal | Portland Press. (URL: [Link])

-

Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PubMed. (URL: [Link])

-

Bone-targeting agents in prostate cancer - PMC. (URL: [Link])

-

Phosphonic acid: preparation and applications - PMC. (URL: [Link])

-

Illustration of the use of phosphonic acids for their coordination... - ResearchGate. (URL: [Link])

-

Targeting anti-cancer agents to bone using bisphosphonates - PMC. (URL: [Link])

-

Alcoxysilane vs. Phosphonic Acid Linking Groups | Online Article - specific polymers. (URL: [Link])

-

Protein Tyrosine Phosphatase Inhibitors | Biocompare. (URL: [Link])

-

Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze - MDPI. (URL: [Link])

-

Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids | Request PDF - ResearchGate. (URL: [Link])

-

Bone-targeted agents in the treatment of lung cancer - PMC - NIH. (URL: [Link])

-

The role of fluorine in medicinal chemistry. (URL: [Link])

-

Role of bone-modifying agents in advanced cancer - Annals of Palliative Medicine. (URL: [Link])

-

Spectroscopic Characterization of Fluorinated Benzylphosphonic Acid Monolayers on AlOx/Al Surfaces | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])

-

Spectroscopic Characterization of Fluorinated Benzylphosphonic Acid Monolayers on AlOx/Al Surfaces | Request PDF - ResearchGate. (URL: [Link])

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

-

Synthesis of 2,6-Difluorobenzylamine hydrochloride - PrepChem.com. (URL: [Link])

-

The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis. (URL: [Link])

Sources

- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scbt.com [scbt.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Making sure you're not a bot! [helda.helsinki.fi]

- 9. The secret life of bacterial phosphonate biosynthesis, revealed - Canadian Glycomics Network [canadianglycomics.ca]

- 10. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bone-targeting agents in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of bone-modifying agents in advanced cancer - Desautels - Annals of Palliative Medicine [apm.amegroups.org]

- 13. mdpi.com [mdpi.com]

- 14. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. updates.reinste.com [updates.reinste.com]

- 17. researchgate.net [researchgate.net]

- 18. specificpolymers.com [specificpolymers.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. [Benzyl(phosphonomethyl)amino]methylphosphonic acid | 6056-53-7 | Benchchem [benchchem.com]

The Dual Nature of 2,6-Difluorobenzylphosphonic Acid: From Target-Specific Drug Design to PFAS-Alternative Surface Engineering

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The strategic incorporation of fluorine into organic molecules represents a double-edged sword in modern chemistry. In medicinal chemistry, the carbon-fluorine (C–F) bond is a masterkey for enhancing metabolic stability and binding affinity[1]. Conversely, in materials science and environmental chemistry, the extensive use of per- and polyfluoroalkyl substances (PFAS)—colloquially known as "forever chemicals"—has led to unprecedented environmental bioaccumulation and toxicity[2].

2,6-Difluorobenzylphosphonic acid (2,6-F₂BPA) , a partially fluorinated aromatic compound with a phosphonic acid anchor, sits at the intersection of these two domains[3][4]. This whitepaper provides an in-depth technical analysis of 2,6-F₂BPA, detailing its mechanistic utility as a pharmacophore in drug development and its emerging role as a structurally tunable, environmentally labile alternative to traditional PFAS in surface engineering.

Chemical Profiling & The Fluorine Advantage

To understand the utility of 2,6-F₂BPA, we must first analyze the causality behind its structural design. The molecule consists of a benzyl ring fluorinated at the 2 and 6 positions, coupled to a methylphosphonic acid group (CAS: 273211-31-7)[4].

The Pharmacokinetic Rationale

In drug design, the introduction of fluorine is rarely arbitrary. The van der Waals radius of fluorine (1.47 Å) is a close isostere to hydrogen (1.20 Å), allowing it to fit into biological binding pockets without causing severe steric clashes[1]. However, fluorine's extreme electronegativity fundamentally alters the molecule's electron distribution:

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize aromatic rings via the NIH shift. By placing fluorine atoms at the 2 and 6 positions, the aromatic ring is electronically deactivated, effectively blocking these primary sites of metabolic attack[1][5].

-

pKa Modulation: The electron-withdrawing nature of the difluorophenyl group lowers the pKa of the adjacent phosphonic acid. This ensures that the phosphonate group is fully deprotonated at physiological pH, mimicking the ionization state of natural phosphates required for target binding.

The PFAS Structural Distinction

While 2,6-F₂BPA contains C–F bonds, it is critically distinct from legacy PFAS. Traditional PFAS, such as perfluorooctyl phosphonic acid (PFOPA), rely on fully fluorinated aliphatic chains (e.g., –CF₃, –CF₂–) which are virtually indestructible under standard environmental conditions[2][6]. 2,6-F₂BPA utilizes aromatic fluorination. The presence of C–H bonds on the benzyl ring and the methylene bridge provides handles for advanced oxidation and microbial degradation, preventing the extreme bioaccumulation characteristic of forever chemicals[7].

Medicinal Chemistry: Targeting PTP1B

One of the most promising applications of fluorinated benzylphosphonic acids is the inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B), a highly validated therapeutic target for Type 2 diabetes and obesity[8]. PTP1B negatively regulates insulin and leptin signaling pathways.

Mechanistic Causality of Inhibition

The natural substrate for PTP1B is phosphotyrosine. The enzyme's active site features a rigid, cradle-like structure containing a critical nucleophilic cysteine residue (Cys215) that rapidly hydrolyzes the phosphate group[8].

To competitively inhibit PTP1B, researchers utilize difluorobenzylphosphonic acid derivatives as non-hydrolyzable phosphate mimics[9]. While

Fig 1. Competitive inhibition of PTP1B utilizing fluorinated benzylphosphonic acid derivatives.

Surface Engineering: A Sustainable Alternative to PFAS

In materials science, phosphonic acids are the gold standard for creating self-assembled monolayers (SAMs) on metal oxides like Indium Tin Oxide (ITO) and Zinc Oxide (ZnO)[6]. These modifications are crucial for tuning surface energy, wetting properties, and the work function of electronic devices[4].

The Transition from Perfluorinated to Partially Fluorinated Modifiers

Historically, perfluorinated phosphonic acids (PFPAs) were used to achieve maximum hydrophobicity and chemical resistance[6]. However, the degradation of these PFAS compounds in harsh conditions (e.g., in fuel cells) releases highly toxic, persistent fragments into groundwater[7].

2,6-F₂BPA offers a "safer-by-design" alternative. The phosphonic acid headgroup anchors strongly to the metal oxide via a tridentate or bidentate binding motif[6]. The 2,6-difluorophenyl tail provides sufficient electronegativity and steric bulk to tune the surface work function without introducing a persistent perfluoroalkyl chain.

Fig 2. Divergent environmental fates of metal oxide surfaces modified by PFAS vs. 2,6-F2BPA.

Quantitative Data Summary

The following table synthesizes the physicochemical and biological metrics of 2,6-F₂BPA compared to a traditional PFAS modifier and a natural biological substrate.

| Property | 2,6-Difluorobenzylphosphonic Acid | Perfluorooctyl Phosphonic Acid (PFOPA) | Natural Phosphotyrosine |

| Molecular Formula | C₇H₇F₂O₃P[3] | C₈H₂F₁₇O₃P[2] | C₉H₁₂NO₆P |

| Monoisotopic Mass | 208.01 Da[3] | 499.94 Da | 261.04 Da |

| Fluorine Content | 2 (Aromatic) | 17 (Aliphatic) | 0 |

| Primary Application | Surface tuning[4], drug design | Extreme hydrophobicity | Endogenous signaling |

| PTP1B Affinity (K_i) | ~2500 µM (Base scaffold)[8] | N/A | ~1-5 µM |

| Environmental Fate | Susceptible to ring cleavage | Highly recalcitrant (PFAS)[2] | Rapidly metabolized |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Surface Modification of ZnO Nanoparticles with 2,6-F₂BPA

Purpose: To tune the surface energy of ZnO nanoparticles while avoiding perfluorinated PFAS.

-

Preparation of ZnO Dispersion: Disperse 100 mg of pristine ZnO nanoparticles in 50 mL of anhydrous ethanol. Causality: Anhydrous ethanol prevents the premature hydrolysis of the phosphonic acid and limits competitive binding from water molecules.

-

Ligand Addition: Add 10 mM of 2,6-F₂BPA to the dispersion.

-

Sonication & Incubation: Sonicate the mixture for 15 minutes to break up agglomerates, then stir continuously at room temperature for 24 hours. Causality: Fast surface adsorption occurs within minutes, but achieving a well-oriented, high-quality SAM requires continual molecular adsorption/desorption and molecular reorientation over 24-48 hours[6].

-

Washing (Self-Validation Step): Centrifuge the mixture at 8000 rpm for 10 minutes. Decant the supernatant and resuspend the pellet in fresh ethanol. Repeat three times. Validation: This removes unbound 2,6-F₂BPA. If the subsequent FTIR analysis shows P-O-Zn stretching bands (~1050 cm⁻¹), the covalent anchoring is validated.

-

Characterization: Analyze the dried powder using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the F 1s peak (indicating the difluorobenzyl group) and the shift in the O 1s peak (confirming phosphonate binding)[6].

Protocol B: PTP1B Competitive Inhibition Assay

Purpose: To evaluate the inhibitory potency of 2,6-F₂BPA derivatives against PTP1B.

-

Enzyme Preparation: Prepare recombinant human PTP1B in an assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM dithiothreitol (DTT). Causality: DTT is critical to maintain the active-site Cys215 in its reduced, nucleophilic state[8].

-

Inhibitor Incubation: Pre-incubate 10 nM of PTP1B with varying concentrations of the 2,6-F₂BPA derivative (0.1 µM to 5000 µM) in a 96-well microplate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 2 mM of p-nitrophenyl phosphate (pNPP). Causality: pNPP is a chromogenic substrate. Upon dephosphorylation by PTP1B, it yields p-nitrophenol, which turns yellow under alkaline conditions.

-

Kinetic Readout (Self-Validation Step): Monitor the absorbance continuously at 405 nm using a microplate reader for 10 minutes. Validation: The reaction rate must remain linear over this time course. A non-linear curve indicates enzyme degradation or substrate depletion, invalidating the run.

-

Data Analysis: Calculate the initial velocity (

) for each inhibitor concentration. Plot the fractional activity vs. inhibitor concentration and fit to a standard dose-response curve to extract the IC₅₀ and

Conclusion & Future Perspectives

2,6-Difluorobenzylphosphonic acid exemplifies the nuanced application of fluorine in modern chemistry. By restricting fluorination to the aromatic ring, scientists can harness the metabolic stability and precise electronic tuning required for advanced drug design (e.g., PTP1B inhibitors) and surface engineering. Crucially, this targeted approach avoids the catastrophic environmental persistence associated with fully aliphatic PFAS, offering a blueprint for the next generation of sustainable, high-performance chemical modifiers.

References

- PubChemLite - 2,6-difluorobenzylphosphonic acid (C7H7F2O3P). PubChem.

- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis.

- 2,6-Difluorobenzylphosphonic acid 2,6-F2BPA 273211-31-7. MilliporeSigma.

- Synthesis and biological evaluation of α,α-difluorobenzylphosphonic acid derivatives as small molecular inhibitors of protein-tyrosine phosphatase 1B. R Discovery.

- Comparison of two accelerated Nafion (TM) degradation experiments. ResearchGate.

- Perfluorinated phosphonic acids: Topics by Science.gov. Science.gov.

- Recent advances in protein-tyrosine-phosphatase 1B (PTP1B) inhibitors for the treatment of type 2 diabetes and obesity. Portico.

- PFAS IN SELECTED PRODUCTS IN INDONESIA. IPEN.org.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ipen.org [ipen.org]

- 3. PubChemLite - 2,6-difluorobenzylphosphonic acid (C7H7F2O3P) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Difluorobenzylphosphonic acid 2,6-F2BPA 273211-31-7 [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. perfluorinated phosphonic acids: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Portico [access.portico.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Application Note: Surface Modification of Indium Tin Oxide (ITO) using 2,6-Difluorobenzylphosphonic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Bioelectronics & Assay Development)

Introduction & Mechanistic Rationale

Indium Tin Oxide (ITO) is the premier transparent conducting oxide used across organic electronics (OLEDs, OPVs) and advanced bioelectronics[1]. For drug development professionals, ITO is the foundational substrate for transparent microelectrode arrays (MEAs) used in high-throughput electrophysiological screening, electrochemiluminescence (ECL) assays, and wearable pharmacokinetic biosensors.

To optimize these devices, the interfacial energy barrier between the ITO electrode and the adjacent organic or biological layer must be minimized[2]. While oxygen plasma or UV-ozone treatments are commonly used to alter the surface, these treatments suffer from thermodynamic instability, with the surface rapidly reverting to its native state in ambient conditions[3].

Self-assembled monolayers (SAMs) of phosphonic acids (PAs) offer a highly stable, covalent alternative[1]. PAs bind strongly to the hydroxylated metal oxide surface, forming robust bidentate or tridentate linkages[1].

The Unique Role of 2,6-Difluorobenzylphosphonic Acid (2,6-F2BPA): Typically, functionalizing ITO with heavily fluorinated benzylphosphonic acids (e.g., pentafluorobenzylphosphonic acid) increases the work function of the electrode up to ~5.40 eV[2][4]. This occurs because the highly electronegative fluorine atoms create a surface dipole pointing away from the substrate[4].

However, 2,6-Difluorobenzylphosphonic acid exhibits a highly specific steric and electronic geometry. Because the fluorine atoms are located at the ortho (2,6) positions relative to the methylenephosphonic acid anchor, the net molecular dipole points in the opposite direction relative to the surface normal[2][4]. Consequently, 2,6-F2BPA uniquely decreases the ITO work function from its native ~4.50 eV down to 4.40 eV [2][4]. This specific tuning is critical when designing bio-organic interfaces or electron transport layers that require a lower work function to facilitate efficient electron injection or to match the Lowest Unoccupied Molecular Orbital (LUMO) of specific redox mediators in drug screening assays[2].

Physicochemical Properties & Data Summary

The table below summarizes the quantitative shifts in interfacial properties when ITO is modified with 2,6-F2BPA compared to unmodified and heavily fluorinated baselines.

| Interfacial Property | Unmodified ITO (Native) | 2,6-F2BPA Modified ITO | Pentafluorobenzyl PA Modified ITO |

| Work Function (eV) | 4.50 ± 0.02[2] | 4.40 ± 0.02[2] | ~ 5.40[2] |

| Dipole Direction | N/A | Towards Surface[4] | Away from Surface[4] |

| Binding Mechanism | N/A | Bidentate/Tridentate[1] | Bidentate/Tridentate[1] |

| Thermal Stability | Low (if plasma treated)[3] | High (Covalent P-O-M bonds)[1] | High (Covalent P-O-M bonds)[1] |

| Primary Application | General Electrode | Electron Injection / Low WF matching[2] | Hole Injection / High WF matching[2] |

Experimental Protocol: SAM Assembly on ITO

This protocol is engineered as a self-validating system. Each step is designed with specific chemical causality to ensure maximum monolayer density and reproducibility.

Materials Required

-

Substrate: ITO-coated glass or flexible PET substrates.

-

Modifier: 2,6-Difluorobenzylphosphonic acid (CAS: 273211-31-7)[5].

-

Solvents: Chloroform (CHCl₃, anhydrous), Ethanol (C₂H₅OH, absolute), Acetone, Deionized Water (18.2 MΩ·cm).

Step-by-Step Methodology

Step 1: Substrate Cleaning and Hydroxylation Causality: Phosphonic acids require a high density of surface hydroxyl (-OH) groups to initiate hydrogen bonding prior to covalent condensation.

-

Sonicate the ITO substrates sequentially in Deionized Water, Acetone, and Absolute Ethanol for 20 minutes each[6].

-

Dry the substrates thoroughly under a stream of high-purity Nitrogen gas.

-

Bake in a vacuum oven at 70 °C (1 × 10⁻² Torr) for 1 hour to remove residual solvent trapped in the micro-porosity of the ITO[2][6].

-

Treat the substrates with UV-Ozone or Air Plasma for 3 to 5 minutes immediately prior to SAM deposition[6]. Note: This step maximizes the reactive In-OH and Sn-OH sites.

Step 2: Preparation of the Modifier Solution Causality: The 2:1 ratio of Chloroform to Ethanol is critical. Chloroform ensures the complete solvation of the fluorinated aromatic ring, while Ethanol provides the necessary polarity to wet the highly hydrophilic, plasma-treated ITO surface[2][6].

-

Prepare a 1 mM solution of 2,6-F2BPA in a solvent mixture of CHCl₃ : C₂H₅OH (2:1 v/v)[2][6].

-

Sonicate the solution for 5 minutes to ensure complete dissolution.

Step 3: Monolayer Incubation

-

Immerse the freshly activated ITO substrates into the 1 mM 2,6-F2BPA solution.

-

Incubate at room temperature for 30 minutes to 1 hour[2][6]. Note: Extended incubation beyond 2 hours may lead to multilayer physisorption via intermolecular hydrogen bonding, which degrades electrical performance.

-

Remove the substrates and rinse copiously with the pure CHCl₃:C₂H₅OH solvent mixture to remove loosely bound, physisorbed molecules.

Step 4: Thermal Annealing (Critical Step) Causality: At room temperature, the PA molecules are primarily held to the ITO via hydrogen bonds. Thermal energy is required to drive the dehydration condensation reaction, releasing water and forming robust, covalent P-O-In and P-O-Sn bonds[1].

-

Transfer the rinsed substrates to a hot plate or oven.

-

Anneal at 120 °C for 1 hour in an inert atmosphere (Nitrogen or Argon glovebox preferred to prevent ambient contamination)[2][6].

-

Cool to room temperature. The modified ITO is now ready for downstream integration (e.g., spin-coating of organic transport layers or attachment of biological probes).

Workflow and Mechanistic Visualization

Figure 1: Workflow and mechanistic pathway of ITO surface modification using 2,6-F2BPA.

Quality Control & Validation

To ensure the protocol has yielded a high-quality, self-validating system, perform the following characterizations:

-

Kelvin Probe Measurement: The most direct validation of successful 2,6-F2BPA modification is a measured drop in the work function. Using a Besocke Delta Phi Kelvin Probe in ambient air, the surface should read 4.40 ± 0.02 eV [2].

-

X-ray Photoelectron Spectroscopy (XPS): Analyze the P 2p core level. A shift to ~133 eV confirms the conversion of the free phosphonic acid to a bound phosphonate (bidentate/tridentate binding)[1].

-

Contact Angle Goniometry: The surface energy will shift due to the fluorinated aromatic ring. A uniform water contact angle across the substrate confirms the absence of pinholes and uniform SAM density[2].

References

-

Hotchkiss, P. J., Li, H., Paramonov, P. B., Paniagua, S. A., Jones, S. C., Armstrong, N. R., Brédas, J.-L., & Marder, S. R. (2009). Modification of the Surface Properties of Indium Tin Oxide with Benzylphosphonic Acids: A Joint Experimental and Theoretical Study. Advanced Materials, 21(44), 4496-4501. URL:[Link]

-

Sharma, A., Hotchkiss, P. J., Marder, S. R., & Kippelen, B. (2009). Tailoring the work function of indium tin oxide electrodes in electrophosphorescent organic light-emitting diodes. Journal of Applied Physics, 105(8), 084507. URL:[Link]

-

Hotchkiss, P. J., Jones, S. C., Paniagua, S. A., Sharma, A., Kippelen, B., Armstrong, N. R., & Marder, S. R. (2012). The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. Accounts of Chemical Research, 45(3), 337-346. URL:[Link]

Sources

- 1. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.gatech.edu [repository.gatech.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. 2,6-二氟苄基膦酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.aip.org [pubs.aip.org]

application of 2,6-Difluorobenzylphosphonic acid in organic photovoltaics

Application Note: Interface Engineering in Organic Photovoltaics Using 2,6-Difluorobenzylphosphonic Acid (2,6-DFBPA)

Introduction: The Role of Interfacial Dipole Engineering

The power conversion efficiency of organic photovoltaics (OPVs) is fundamentally limited by the energy level alignment at the organic-inorganic interfaces. Transparent conducting oxides (TCOs) such as Indium Tin Oxide (ITO) and Zinc Oxide (ZnO) are ubiquitous as electrodes; however, their native work functions (WFs) often present energetic barriers to efficient charge extraction or injection.

Self-assembled monolayers (SAMs) of phosphonic acids have emerged as a robust, chemically stable method to tune these interfaces. Specifically, 2,6-Difluorobenzylphosphonic acid (2,6-DFBPA) offers a unique dipole orientation that strategically lowers the work function of TCOs. This makes it an exceptional candidate for optimizing electron-extracting contacts (cathodes) in inverted OPV architectures, bypassing the degradation issues associated with acidic polymeric buffer layers like PEDOT:PSS [1].

Mechanistic Principles: The Ortho-Fluorine Effect

Phosphonic acids (–PO(OH)₂) anchor covalently to metal oxide surfaces via bidentate or tridentate P–O–Metal bonds, providing superior chemical and thermal stability compared to carboxylic acids or thiols. Once anchored, the functional tail of the molecule dictates the interfacial dipole moment.

In fully fluorinated or para-fluorinated benzylphosphonic acids (e.g., pentafluorobenzylphosphonic acid), the strong electronegativity of the fluorine atoms creates a dipole moment pointing away from the substrate, which increases the work function. Conversely, 2,6-DFBPA features fluorine atoms strictly at the ortho positions. This specific structural geometry reverses the effective dipole vector, pointing it inward toward the substrate surface. As a result, 2,6-DFBPA uniquely decreases the work function of ITO (from ~4.50 eV down to 4.40 eV) [1]. This reduction minimizes the energy barrier for electron extraction and has been shown to significantly alter local photo-carrier recombination dynamics, extending carrier lifetimes in bulk heterojunctions like PCDTBT/PC₇₁BM [2].

Logical pathway illustrating how 2,6-DFBPA substitution modulates work function and OPV efficiency.

Quantitative Data: Work Function Modulation

The following table summarizes the work function tunability achieved on ITO using different surface modifiers, highlighting the unique lowering effect of 2,6-DFBPA compared to other treatments.

| Surface Modifier / Treatment | Molecular Dipole Orientation | Measured Work Function (eV) | Impact on Charge Transport |

| Unmodified ITO | N/A | 4.50 ± 0.02 | Baseline |

| Air Plasma Treatment | N/A | ~5.40 (Unstable) | High initial WF, rapid decay |

| 2,6-Difluorobenzylphosphonic Acid | Inward (Towards Substrate) | 4.40 ± 0.02 | Enhanced Electron Extraction |

| Pentafluorobenzylphosphonic Acid | Outward (Away from Substrate) | 5.40 ± 0.02 | Enhanced Hole Injection |

Data adapted from Sharma et al., Journal of Applied Physics (2009) [1].

Experimental Causality & Protocol Design

When functionalizing electrodes, the methodology is as critical as the molecule itself. The protocol below is designed as a self-validating system, ensuring that a true, electronically conductive monolayer is formed rather than an insulating physisorbed multilayer.

-

Why UV-Ozone Activation? Native ITO/ZnO lacks sufficient reactive sites. UV-Ozone removes residual hydrocarbons and maximizes the density of surface hydroxyl (–OH) groups, which are strictly required for the condensation reaction with the phosphonic acid.

-

Why Thermal Annealing? Initial adsorption is driven by weak hydrogen bonding. Thermal annealing (120°C) provides the activation energy required to drive the dehydration condensation reaction, releasing water and forming robust, covalent linkages.

-

Why Solvent Rinsing? Physisorbed multilayers act as insulating barriers that impede charge tunneling. A rigorous post-annealing solvent rinse ensures that only the chemisorbed monolayer remains.

Step-by-Step Methodology: SAM Preparation on Metal Oxides

Materials Required:

-

2,6-Difluorobenzylphosphonic acid (1 mM solution in 2:1 Chloroform:Ethanol)

-

ITO or sol-gel ZnO coated glass substrates

-

Ultrasonic bath and analytical grade solvents (Acetone, Isopropanol, Deionized Water)

-

UV-Ozone cleaner or O₂ Plasma system

-

Nitrogen-filled glovebox (for annealing and subsequent device fabrication)

Procedure:

-

Substrate Cleaning: Sonicate the ITO/ZnO substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry thoroughly with a stream of high-purity N₂.

-

Surface Activation: Treat the cleaned substrates with UV-Ozone or O₂ plasma for 15 minutes to hydroxylate the surface.

-

SAM Assembly (Immersion): Immediately transfer the activated substrates into the 1 mM 2,6-DFBPA solution. Incubate at room temperature for 30 to 60 minutes. (Note: Immediate immersion prevents the re-adsorption of airborne hydrocarbons onto the highly reactive oxide surface).

-

Thermal Annealing: Remove the substrates from the solution, blow dry with N₂, and transfer to a hotplate inside a nitrogen-filled glovebox. Anneal at 120°C for 1 hour.

-

Post-Annealing Rinse: Rinse the substrates vigorously with the neat solvent mixture (2:1 Chloroform:Ethanol) or sonicate briefly (1–2 mins) in ethanol. Dry with N₂.

-

Validation Checkpoint: Measure the water contact angle (WCA) and surface work function (via Kelvin Probe Force Microscopy). A successful 2,6-DFBPA SAM will exhibit a highly hydrophobic surface (WCA > 70°) and a stable work function shift to ~4.40 eV.

Workflow for the deposition of 2,6-DFBPA self-assembled monolayers on metal oxide substrates.

Conclusion

The application of 2,6-DFBPA in OPVs represents a precise exercise in interfacial dipole engineering. By understanding the structural causality of ortho-fluorine substitution, researchers can reliably tune TCO work functions, mitigate interfacial carrier recombination, and bypass the long-term stability issues associated with traditional polymeric buffer layers.

References

-

Sharma, A., Hotchkiss, P. J., Marder, S. R., & Kippelen, B. (2009). "Tailoring the work function of indium tin oxide electrodes in electrophosphorescent organic light-emitting diodes." Journal of Applied Physics, 105(8), 084507.[Link]

-

Shao, G., Glaz, M. S., Ma, F., Ju, H., & Ginger, D. S. (2014). "Intensity-Modulated Scanning Kelvin Probe Microscopy for Probing Recombination in Organic Photovoltaics." ACS Nano, 8(10), 10799-10807.[Link]

Application and Protocol Guide: High-Performance Analytical Methods for the Quantification of 2,6-Difluorobenzylphosphonic Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 2,6-Difluorobenzylphosphonic acid, a compound of significant interest in pharmaceutical and agrochemical research and development. Addressing the analytical challenges posed by its polarity and structural characteristics, this document outlines robust methodologies based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the experimental rationale, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and efficient analytical solutions for this specific organophosphorus compound.

Introduction: The Analytical Imperative for 2,6-Difluorobenzylphosphonic Acid

2,6-Difluorobenzylphosphonic acid is a key building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its precise quantification is critical for ensuring product quality, safety, and efficacy.[1][2] The presence of the polar phosphonic acid group and the difluorobenzyl moiety presents unique analytical challenges, necessitating the development of specific and sensitive methods for its detection and quantification. This document provides a detailed exploration of two primary analytical techniques, HPLC-UV and LC-MS/MS, offering a tiered approach to analysis based on the required sensitivity and selectivity.

The validation of analytical methods is a cornerstone of pharmaceutical quality assurance, ensuring that the chosen method is fit for its intended purpose.[3][4][5] The protocols detailed herein are designed to be self-validating systems, with performance characteristics that can be readily assessed against international guidelines, such as those from the International Council for Harmonisation (ICH).[4]

Analytical Strategies: A Dichotomy of Detection

The choice of analytical methodology for 2,6-Difluorobenzylphosphonic acid is contingent upon the specific requirements of the analysis, such as the sample matrix, expected concentration range, and the need for structural confirmation. This guide focuses on two complementary techniques:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for routine quality control and quantification at moderate concentration levels. The aromatic ring in 2,6-Difluorobenzylphosphonic acid provides a chromophore amenable to UV detection.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[6][7] The specificity of MS/MS detection provides unambiguous identification and quantification.

The overall analytical workflow is depicted in the following diagram:

Caption: Overall analytical workflow for the quantification of 2,6-Difluorobenzylphosphonic acid.

Method 1: HPLC-UV for Routine Quantification

This method is designed for the reliable quantification of 2,6-Difluorobenzylphosphonic acid in relatively clean sample matrices, such as bulk drug substances or simple formulations. The methodology leverages reversed-phase chromatography with an acidic mobile phase to ensure good peak shape and retention of the polar analyte.

Scientific Rationale

The choice of a C18 stationary phase provides a hydrophobic backbone for the retention of the benzyl group, while the acidic mobile phase (containing phosphoric or formic acid) serves a dual purpose.[8][9] Firstly, it suppresses the ionization of the phosphonic acid group, reducing peak tailing and improving chromatographic efficiency. Secondly, it provides a suitable pH environment for stable retention on the silica-based stationary phase. The use of a UV detector is justified by the presence of the aromatic ring, which exhibits significant absorbance in the UV region.

Detailed Protocol

3.2.1. Materials and Reagents

-

2,6-Difluorobenzylphosphonic acid reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (85%, analytical grade) or Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

3.2.2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

3.2.3. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic at 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm and 270 nm |

| Run Time | 10 minutes |

3.2.4. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2,6-Difluorobenzylphosphonic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile/water). Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.2.5. Data Analysis and System Suitability

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r² ≥ 0.995).

-

System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates for the analyte peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.

Method 2: LC-MS/MS for Trace-Level Quantification and High Selectivity

This method offers superior sensitivity and selectivity for the quantification of 2,6-Difluorobenzylphosphonic acid, making it suitable for trace impurity analysis, pharmacokinetic studies, and analysis in complex matrices.

Scientific Rationale

The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column is advantageous for retaining highly polar compounds like phosphonic acids.[10][11] The mobile phase, typically a mixture of acetonitrile and an aqueous buffer with a volatile acid like formic acid, facilitates the partitioning of the analyte between the aqueous layer on the stationary phase and the bulk mobile phase. Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[6][12] This minimizes interference from matrix components and ensures accurate quantification at low levels.

Caption: Schematic of the LC-MS/MS process for 2,6-Difluorobenzylphosphonic acid analysis.

Detailed Protocol

4.2.1. Materials and Reagents

-

Same as for HPLC-UV method, but with LC-MS grade solvents and formic acid.

-

Internal Standard (IS): A structurally similar phosphonic acid, if available (e.g., 4-Fluorobenzylphosphonic acid), or a stable isotope-labeled analog.

4.2.2. Instrumentation

-

LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: HILIC, 100 mm x 2.1 mm, 3 µm particle size (e.g., Phenomenex Luna HILIC, Waters ACQUITY UPLC BEH HILIC, or equivalent).

4.2.3. LC and MS Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-7 min), 95% B (7.1-10 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | To be determined by infusion of a standard solutionAnalyte: Q1 (m/z) → Q3 (m/z) IS: Q1 (m/z) → Q3 (m/z) |

| Dwell Time | 100 ms |

4.2.4. Standard and Sample Preparation

-

Standard and IS Stock Solutions: Prepare as described for the HPLC-UV method, using LC-MS grade solvents.

-

Working Standard Solutions: Prepare a series of working standards containing the analyte at various concentrations and a fixed concentration of the internal standard.

-

Sample Preparation: Extract the analyte from the sample matrix using a suitable technique (e.g., Solid Phase Extraction for biological fluids).[6] Evaporate the extract to dryness and reconstitute in the initial mobile phase containing the internal standard.

4.2.5. Data Analysis

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the analyte concentration. Perform a weighted linear regression.

-

Confirmation: Monitor a secondary MRM transition to confirm the identity of the analyte. The ratio of the primary to secondary transition should be consistent between samples and standards.

Method Validation and Performance Characteristics

Both analytical methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4] Key validation parameters are summarized below.

| Validation Parameter | HPLC-UV | LC-MS/MS |

| Specificity | Demonstrated by peak purity analysis (DAD) and comparison with a blank matrix. | High, confirmed by specific MRM transitions. |

| Linearity | Typically in the range of 1-100 µg/mL with r² ≥ 0.995. | Typically in the range of 0.1-100 ng/mL with r² ≥ 0.99. |

| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the low µg/mL range. | High sensitivity, typically in the low ng/mL or pg/mL range. |

| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. | Typically 3-5 times the LOD. |

| Accuracy (% Recovery) | Typically 98-102% for drug substance. | Typically 95-105% in complex matrices. |

| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 3.0%. | Repeatability ≤ 10%, Intermediate Precision ≤ 15%. |

| Robustness | Assessed by small variations in mobile phase composition, pH, flow rate, and column temperature. | Assessed by variations in chromatographic and mass spectrometric parameters. |

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of 2,6-Difluorobenzylphosphonic acid. The choice between HPLC-UV and LC-MS/MS should be based on the specific analytical requirements, with HPLC-UV serving as a workhorse for routine quality control and LC-MS/MS providing the necessary sensitivity and selectivity for more demanding applications. Proper method validation is paramount to ensure the generation of accurate and defensible analytical data in research, development, and manufacturing environments.

References

-

Kumar V, Upadhay N, Wasit A. B, Singh S, Kaur P. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Curr World Environ 2013;8(2). Available from: [Link]

- Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013). Current World Environment, 8(2).

-

Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). LinkedIn. Retrieved from [Link]

- Pardasani, D., Kanaujia, P. K., Purohit, A. K., Singh, R. V., Dubey, D. K., & Kumar, D. (2007). Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation.

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Labcompliance. Retrieved from [Link]

-

Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network. Retrieved from [Link]

-

The Trace Analysis of Alkyl Alkylphosphonic Acids in Urine Using Gas Chromatography–Ion Trap Negative Ion Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

- Bhandari, S., Devkota, S., & Paudel, P. (2021). Green Spectrophotometric Determination of Organophosphate in Selected Fruits and Vegetables. Journal of Chemistry, 2021, 1-7.

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]

-

validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025, July 21). MDPI. Retrieved from [Link]

-

Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]

-

Determination of Glyphosate and (Aminomethyl)phosphonic Acid in Soil, Plant and Animal Matrixes, and Water by Capillary Gas Chromatography with Mass-Selective Detection. (n.d.). ACS Publications. Retrieved from [Link]

-

Gas Chromatography of Fatty Acids and Related Long Chain Compounds on Phosphoric Acid Treated Columns. (n.d.). Oxford Academic. Retrieved from [Link]

-

Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (2020, September 15). MDPI. Retrieved from [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. Retrieved from [Link]

- Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.

-

Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20). American Laboratory. Retrieved from [Link]

-